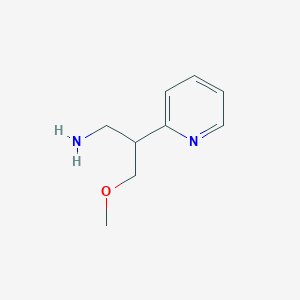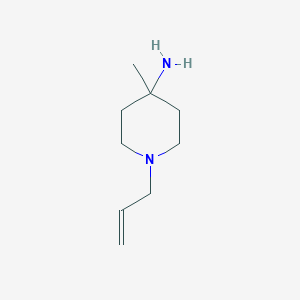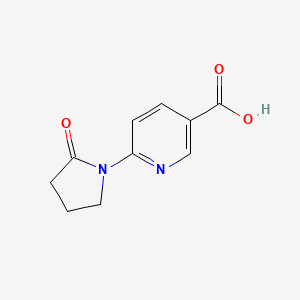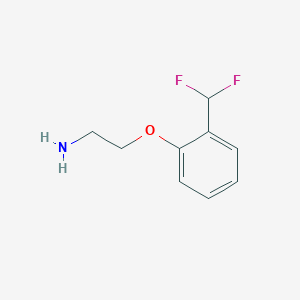
2-(2-(Difluoromethyl)phenoxy)ethan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of “2-(2-(Difluoromethyl)phenoxy)ethan-1-amine” can be analyzed using various techniques such as X-ray diffraction and Density Functional Theory (DFT). DFT is applied to calculate the molecular structure and compare it with X-ray values .Applications De Recherche Scientifique
Environmental Remediation
Amine-functionalized sorbents have been highlighted for their efficacy in removing persistent and toxic substances, such as Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS), from water sources. The functional groups in amine-containing sorbents interact through electrostatic, hydrophobic interactions, and sorbent morphology to effectively remove contaminants at low concentrations, suggesting potential environmental remediation applications for similar compounds (Ateia et al., 2019).
Biological Activities and Health Implications
Research on conjugates of p-Coumaric acid, which shares structural similarities with phenolic and amine components, shows significant biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. These findings suggest that similarly structured compounds, like 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine, could have potential applications in health and medicine, highlighting the importance of understanding their bioactivities and interactions (Pei et al., 2016).
Advanced Materials and Chemical Synthesis
Amine-functionalized metal-organic frameworks (MOFs) are used for CO2 capture and separation due to the strong interaction between CO2 and amino functionalities. This application is critical for environmental management and mitigation of climate change effects. The research into amine-functionalized materials provides a basis for exploring similar functionalities in compounds like this compound for potential use in gas separation technologies and catalysis (Lin et al., 2016).
Hazardous Compound Degradation
The degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (AOPs) has been extensively studied, demonstrating the effectiveness of AOPs in mineralizing resistant organic compounds. Given the structural features of this compound, studies on AOPs suggest potential pathways for its degradation and the importance of such processes in environmental cleanup and reducing toxicological impacts (Bhat & Gogate, 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(difluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPONQHNFTSFMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(Aminooxy)ethyl]amino}benzonitrile](/img/structure/B1470381.png)
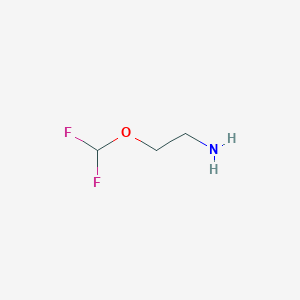
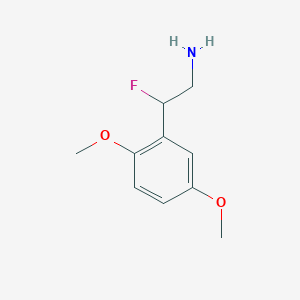


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate](/img/structure/B1470395.png)
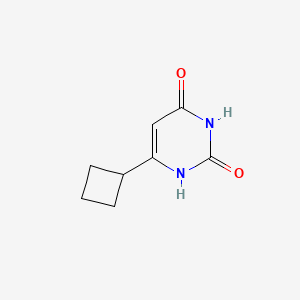


![Methyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B1470400.png)

